molecular formula C6H4FNaO3S B12952167 Sodium 4-fluorobenzenesulfonate

Sodium 4-fluorobenzenesulfonate

Cat. No.: B12952167
M. Wt: 198.15 g/mol
InChI Key: ZBKKIKXRUXGSDO-UHFFFAOYSA-M
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Description

Sodium 4-fluorobenzenesulfonate (C₆H₄FSO₃Na) is a sodium salt of 4-fluorobenzenesulfonic acid, characterized by a fluorine substituent at the para position of the aromatic ring. This compound is widely utilized in organic synthesis, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the fluorine atom, which enhances the leaving group ability of the sulfonate moiety. Evidence from synthetic protocols highlights its role in forming cyclopentylsulfones (e.g., compound 2 in Scheme 1 of ) and macrocyclic peptides (). Its biological relevance is underscored by studies demonstrating low intestinal permeability, making it suitable for targeted gastrointestinal applications .

Properties

Molecular Formula

C6H4FNaO3S

Molecular Weight

198.15 g/mol

IUPAC Name

sodium;4-fluorobenzenesulfonate

InChI

InChI=1S/C6H5FO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

ZBKKIKXRUXGSDO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Direct Sulfonation of 4-Fluorobenzene Followed by Neutralization

One classical approach to prepare sodium 4-fluorobenzenesulfonate involves the sulfonation of 4-fluorobenzene with sulfuric acid or oleum to introduce the sulfonic acid group at the para position, followed by neutralization with sodium hydroxide or sodium carbonate to form the sodium salt.

  • Reaction conditions: Typically, sulfonation is conducted under controlled temperature (often 80–150 °C) to ensure para-selectivity due to the directing effect of the fluorine substituent.
  • Neutralization: The sulfonic acid intermediate is then neutralized with aqueous sodium hydroxide or sodium carbonate to yield the sodium sulfonate salt.
  • Advantages: This method uses readily available starting materials and is scalable.
  • Limitations: Requires careful control of reaction conditions to avoid polysulfonation or side reactions.

Synthesis via Sodium Sulfinate Disproportionation Reaction

A more recent and innovative method involves the disproportionation reaction of sodium sulfinates under mild conditions to form sulfonate derivatives, including this compound.

  • Key reagents: Sodium 4-fluorobenzenesulfinate as the starting material, boron trifluoride diethyl etherate as a promoter, and dichloromethane as the solvent.
  • Reaction conditions: The reaction is typically carried out at 30–50 °C for 2–5 hours.
  • Mechanism: The sodium sulfinate undergoes disproportionation to form thiosulfonate intermediates, which can be further converted to sulfonate salts.
  • Workup: After reaction completion, water is added to dilute the mixture, followed by extraction with dichloromethane, drying over anhydrous sodium sulfate, and purification by column chromatography.
  • Yields: Reported yields for related sulfonate compounds range from 58% to 64%.
  • Advantages: This method avoids the use of metal catalysts, extra oxidants, or reducing agents, and operates under mild conditions with easily accessible raw materials.
  • Applications: The thiosulfonate intermediates can be used in one-pot, two-step syntheses of sulfone and sulfonamide compounds with biological activity.
Parameter Typical Conditions
Starting material Sodium 4-fluorobenzenesulfinate
Promoter Boron trifluoride diethyl etherate (1:2-4 mass ratio to sulfinate)
Solvent Dichloromethane
Temperature 30–50 °C
Reaction time 2–5 hours
Workup Water dilution, dichloromethane extraction, drying, chromatography
Yield 58–64% (for related sulfonate compounds)

Preparation via Sulfonyl Chloride Intermediate

Another common synthetic route involves the preparation of 4-fluorobenzenesulfonyl chloride, which is then converted to the sodium sulfonate salt.

  • Step 1: Chlorosulfonation of 4-fluorobenzene to form 4-fluorobenzenesulfonyl chloride.
  • Step 2: Reaction of the sulfonyl chloride with sodium sulfite or sodium hydroxide to yield this compound.
  • Reaction conditions: Typically performed in aqueous or mixed aqueous-organic media at elevated temperatures (70–80 °C).
  • Advantages: This method allows for high purity and yield of the sodium sulfonate salt.
  • Limitations: Requires handling of corrosive sulfonyl chloride intermediates.

Polycondensation Route for Polymer Precursors

In polymer chemistry, this compound is prepared as a monomer or intermediate for poly(ether sulfone) synthesis.

  • Method: Reaction of resorcinol with this compound in the presence of potassium carbonate to form bis(benzenesulfonic acid disodium salt) intermediates.
  • Subsequent steps: Treatment with phosphorus oxychloride to form monomers for polymerization.
  • Conditions: Polycondensation is conducted in nitrobenzene at 120 °C for 3 hours.
  • Application: This method is specialized for producing hyperbranched polymers with specific molecular weights and viscosities.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Yield Range (%)
Direct sulfonation + neutralization 4-Fluorobenzene, sulfuric acid 80–150 °C; neutralization with NaOH/Na2CO3 Simple, scalable Requires temperature control Moderate to high
Sodium sulfinate disproportionation Sodium 4-fluorobenzenesulfinate BF3·OEt2, CH2Cl2, 30–50 °C, 2–5 h Mild, no metal catalyst, good yields Requires sulfinate precursor 58–64
Sulfonyl chloride intermediate 4-Fluorobenzene, chlorosulfonic acid 70–80 °C, aqueous media High purity, well-established Corrosive intermediates High
Polymer precursor synthesis Resorcinol, this compound K2CO3, POCl3, nitrobenzene, 120 °C Specialized for polymer synthesis Not for bulk sulfonate production Not specified

Research Findings and Notes

  • The disproportionation method using sodium sulfinates and boron trifluoride diethyl etherate is notable for its mild conditions and avoidance of toxic or metal catalysts, making it industrially attractive for producing sulfonate intermediates with biological activity.
  • The electron-withdrawing fluorine substituent in this compound enhances electrophilicity, which can influence reaction pathways and yields in subsequent synthetic applications.
  • Preparation of sodium sulfinates from sulfonyl chlorides by reaction with sodium sulfite is a common precursor step for the disproportionation method and other sulfonate syntheses.
  • Polymer chemistry applications utilize this compound in polycondensation reactions to create advanced materials, demonstrating the compound’s versatility beyond simple sulfonate salt synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Development:
Sodium 4-fluorobenzenesulfonate has been explored for its potential in drug development due to its ability to modify biological activity. For instance:

  • Antimicrobial Agents: The compound has been utilized in synthesizing derivatives that exhibit antimicrobial properties .
  • Antiviral Activity: Recent studies have evaluated its derivatives for antiviral activities against viruses such as Chikungunya, demonstrating promising results .

Case Studies:

  • A study reported the synthesis of naphthoquinone derivatives containing sulfonamide or sulfonate groups, highlighting the effectiveness of this compound in enhancing biological activity against viral infections .

Material Science

Fluorescent Probes:
this compound is also employed in developing fluorescent probes for bioimaging applications. Its ability to participate in various chemical reactions allows for the functionalization of fluorescent dyes, leading to improved imaging techniques in biological research .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals, including:

  • Dyes and Pigments: Its reactivity makes it suitable for synthesizing colorants used in various applications.
  • Polymers: The compound serves as a building block for producing polymeric materials with specific properties tailored for particular uses.

Mechanism of Action

The mechanism of action of sodium 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfonate group can form strong interactions with amino acid residues, leading to the inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzenesulfonate ring significantly influences solubility, reactivity, and biological activity. Key analogues include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Sodium 4-fluorobenzenesulfonate -F C₆H₄FSO₃Na 200.15 High polarity due to electronegative F; melting point: 160–161°C (derivatives)
Sodium 4-methylbenzenesulfonate -CH₃ C₇H₇SO₃Na 194.18 Lower polarity; industrial use as hydrotrope; higher aqueous solubility
4-Nitrobenzenesulfonate -NO₂ C₆H₄NO₅S⁻ 202.16 Strong electron-withdrawing group; enhances reactivity in substitution reactions
Cyclohexanesulfonate Aliphatic C₆H₁₁SO₃⁻ 163.21 Non-aromatic; lower aqueous solubility; used in low-permeability drug design

Key Observations :

  • Polarity: Fluorine’s electronegativity increases polarity compared to methyl (-CH₃) but less than nitro (-NO₂). This affects solubility and crystallization behavior .
  • Melting Points : Derivatives of 4-fluorobenzenesulfonate exhibit higher melting points (e.g., 252–253°C for compound 10c ) compared to aliphatic sulfonates, reflecting stronger intermolecular forces in aromatic systems.

Crystal Packing and Material Science

In crystal structures, 4-fluorobenzenesulfonate anions form halogen-bonded networks with cations (e.g., mefloquinium), influencing material properties like nonlinear optical activity (). By contrast, methylbenzenesulfonate lacks halogen-bonding capacity, resulting in less dense packing .

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